3-Bromobenzene-1,2-diamine
CAS No.: 1575-36-6
Cat. No.: VC21166767
Molecular Formula: C6H7BrN2
Molecular Weight: 187.04 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1575-36-6 |
---|---|
Molecular Formula | C6H7BrN2 |
Molecular Weight | 187.04 g/mol |
IUPAC Name | 3-bromobenzene-1,2-diamine |
Standard InChI | InChI=1S/C6H7BrN2/c7-4-2-1-3-5(8)6(4)9/h1-3H,8-9H2 |
Standard InChI Key | VWYTZNPMXYCBPK-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)Br)N)N |
Canonical SMILES | C1=CC(=C(C(=C1)Br)N)N |
Physical and Chemical Properties
3-Bromobenzene-1,2-diamine exists as a solid at room temperature, typically appearing as a light-colored crystalline substance. Its physical and chemical properties are critical for understanding its behavior in various applications and reactions. The compound has well-defined melting and boiling points, with experimental data showing a melting point range of 125-126°C and a boiling point of approximately 290.4°C at 760 mmHg .
Basic Physical Properties
The compound has a molecular weight of 187.04 g/mol, which is consistent with its molecular formula C₆H₇BrN₂. Its physical form is described as a solid, with a density of approximately 1.5 g/cm³ . The compound's water solubility has been estimated through different methods, with values ranging from approximately 1,609 mg/L to 12,063 mg/L, indicating moderate water solubility .
Table 1: Physical Properties of 3-Bromobenzene-1,2-diamine
Chemical Characteristics
The chemical behavior of 3-bromobenzene-1,2-diamine is largely influenced by the presence of two amino groups and a bromine substituent on the benzene ring. The amino groups make the compound basic and nucleophilic, while the bromine atom introduces an electron-withdrawing effect that affects the electronic distribution within the molecule. These features make the compound reactive in various chemical transformations, including nucleophilic substitution, oxidation, and reduction reactions .
The compound contains two hydrogen acceptors and two hydrogen donors, with one aromatic ring and no rotatable bonds, as indicated by its structural analysis . This configuration influences its ability to form hydrogen bonds and interact with other molecules, affecting its solubility and reactivity patterns.
Structural Characteristics
The structural features of 3-bromobenzene-1,2-diamine are central to understanding its chemical behavior and applications. The compound consists of a benzene ring with two amino groups at adjacent positions (1,2-positions) and a bromine atom at position 3. This arrangement creates a unique electron distribution within the molecule, influencing its reactivity and interaction with other compounds.
Molecular Structure and Identification
The structure of 3-bromobenzene-1,2-diamine can be represented by various notations, including IUPAC nomenclature, SMILES notation, and InChI codes, which provide standardized ways to describe and identify the compound .
Table 2: Structural Identification of 3-Bromobenzene-1,2-diamine
Structural Features
The structural arrangement of 3-bromobenzene-1,2-diamine gives rise to specific electronic and steric effects that influence its chemical behavior. The presence of two amino groups at adjacent positions creates a region of high electron density, while the bromine substituent introduces an electron-withdrawing effect. This combination results in a molecule with distinct reactivity patterns, particularly in electrophilic and nucleophilic reactions .
The compound features one aromatic ring, which provides stability and planarity to the molecule. The absence of rotatable bonds contributes to its rigid structure, which can be advantageous in certain applications where molecular geometry plays a crucial role .
Synthesis and Preparation
The synthesis of 3-bromobenzene-1,2-diamine typically involves the bromination of 1,2-diaminobenzene under controlled conditions. This process requires careful consideration of reaction parameters to ensure selectivity for the 3-position and to minimize the formation of unwanted byproducts .
Synthetic Routes
The most common approach to synthesizing 3-bromobenzene-1,2-diamine involves the direct bromination of 1,2-diaminobenzene (o-phenylenediamine) using a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction can be carried out in a suitable solvent such as acetic acid or dichloromethane, with careful control of temperature and reaction time to optimize yield and selectivity. The amino groups on the benzene ring direct the bromination to the 3-position through their activating and ortho/para-directing effects .
Alternative synthetic routes may involve the reduction of correspondingly substituted nitro compounds or the transformation of other halogenated precursors. These approaches provide flexibility in the synthesis of 3-bromobenzene-1,2-diamine, allowing researchers to select the most appropriate method based on available starting materials and desired reaction conditions .
Purification Methods
After synthesis, 3-bromobenzene-1,2-diamine typically requires purification to remove impurities and achieve the desired level of purity. Common purification techniques include recrystallization from suitable solvents, column chromatography, and, in some cases, distillation. The choice of purification method depends on the scale of synthesis, the nature of impurities, and the required purity level for the intended application. Commercial samples of the compound are generally available with a purity of around 98% .
Chemical Reactivity
The chemical reactivity of 3-bromobenzene-1,2-diamine is largely determined by the presence of the two amino groups and the bromine substituent on the benzene ring. These functional groups provide sites for various chemical transformations, making the compound a versatile building block in organic synthesis.
Reactions of Amino Groups
The two amino groups in 3-bromobenzene-1,2-diamine can participate in a wide range of reactions typical of primary aromatic amines. These include:
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Acylation and alkylation reactions to form amides and secondary/tertiary amines
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Condensation reactions with aldehydes and ketones to form imines
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Diazotization reactions to form diazonium salts, which can be further transformed into various functional groups
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Cyclization reactions with carbonyl compounds to form heterocyclic systems such as benzimidazoles and quinoxalines
The vicinal arrangement of the amino groups (ortho to each other) enables intramolecular reactions and the formation of heterocyclic compounds, which are of significant interest in pharmaceutical chemistry .
Reactions Involving the Bromine Substituent
The bromine atom in 3-bromobenzene-1,2-diamine serves as a reactive site for various transformations, particularly:
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Nucleophilic aromatic substitution reactions, where the bromine can be replaced by other nucleophiles
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Cross-coupling reactions (e.g., Suzuki, Sonogashira, Negishi) to form carbon-carbon bonds
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Metal-halogen exchange reactions with organometallic reagents
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Reductive dehalogenation to remove the bromine atom
Applications
3-Bromobenzene-1,2-diamine has numerous applications across various fields, primarily due to its versatile reactivity and unique structural features. Its use spans from organic synthesis to material science and pharmaceutical development.
Synthetic Intermediate
One of the most significant applications of 3-bromobenzene-1,2-diamine is as a synthetic intermediate in the preparation of more complex organic molecules. The compound serves as a valuable building block for the synthesis of heterocyclic compounds, particularly those containing benzimidazole, quinoxaline, or related ring systems. These heterocycles have diverse applications in pharmaceuticals, agrochemicals, and materials science .
The compound's ability to undergo various transformations at both the amino groups and the bromine position makes it particularly useful in the construction of molecules with multiple functionalities. This versatility allows for the design and synthesis of compounds with specific properties tailored for particular applications .
Pharmaceutical Applications
In pharmaceutical research, 3-bromobenzene-1,2-diamine and its derivatives serve as precursors for the development of potential therapeutic agents. The benzimidazole and quinoxaline scaffolds, which can be readily accessed from this compound, are found in numerous pharmaceutically active molecules with various biological activities, including:
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Antimicrobial and antifungal agents
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Anticancer compounds
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Anti-inflammatory drugs
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Enzyme inhibitors
The presence of the bromine atom provides an additional handle for structural modifications, allowing for the fine-tuning of physicochemical properties and biological activities of the resulting pharmaceutical compounds .
Comparative Analysis
Comparison with Related Compounds
Several compounds structurally related to 3-bromobenzene-1,2-diamine include isomers with different bromine positions, other halogenated derivatives, and the parent compound 1,2-diaminobenzene (o-phenylenediamine).
Table 4: Comparison of 3-Bromobenzene-1,2-diamine with Related Compounds
Structure-Property Relationships
The position and nature of substituents on the benzene ring significantly influence the properties and reactivity of these compounds. For instance, the presence of a bromine atom at position 3 in 3-bromobenzene-1,2-diamine affects its electron distribution, making it more reactive in certain nucleophilic substitution reactions compared to the unsubstituted 1,2-diaminobenzene. Similarly, the 4-bromo isomer exhibits different reactivity patterns due to the altered electronic environment around the bromine atom .
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